molecular formula C19H24O5 B4594187 PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4594187
M. Wt: 332.4 g/mol
InChI Key: ZOJAYAQKHVCAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, characterized by its unique structure, has garnered interest due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with propan-2-yl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures. The process can be summarized as follows:

  • Starting Materials:

    • 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol
    • Propan-2-yl 2-bromoacetate
  • Reaction Conditions:

    • Solvent: Acetone
    • Base: Potassium carbonate
    • Temperature: 50°C
  • Procedure:

    • The starting materials are dissolved in acetone.
    • Potassium carbonate is added to the solution.
    • The mixture is heated to 50°C and stirred for several hours.
    • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to form corresponding carboxylic acids or ketones.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction reactions can convert the compound into alcohols or alkanes.
    • Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution:

    • The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
    • Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other coumarin derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antimicrobial and antiviral agent.
  • Studied for its effects on cellular processes and signaling pathways.

Medicine:

  • Explored for its potential as an anticoagulant and anti-inflammatory agent.
  • Evaluated for its anticancer properties and ability to inhibit tumor growth.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the formulation of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

  • Binding to Enzymes:

    • Inhibiting enzymes involved in coagulation and inflammation.
    • Modulating the activity of enzymes related to cellular metabolism.
  • Interacting with Receptors:

    • Binding to specific receptors on cell surfaces to alter signaling pathways.
    • Affecting the expression of genes involved in cell growth and differentiation.
  • Inducing Apoptosis:

    • Triggering programmed cell death in cancer cells.
    • Activating apoptotic pathways through mitochondrial and receptor-mediated mechanisms.

Comparison with Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-butyl-2-oxo-2H-chromen-7-yl acetate
  • 8-methyl-2-oxo-2H-chromen-7-yl acetate

Comparison:

    Structural Differences: PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has unique substituents that differentiate it from other coumarin derivatives.

    Biological Activity: The presence of butyl and methyl groups enhances its biological activity compared to similar compounds.

    Applications: Its unique structure makes it suitable for specific applications in medicine and industry, where other compounds may not be as effective.

Properties

IUPAC Name

propan-2-yl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-5-6-7-14-10-17(20)24-19-13(4)16(9-8-15(14)19)22-11-18(21)23-12(2)3/h8-10,12H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJAYAQKHVCAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROPAN-2-YL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

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